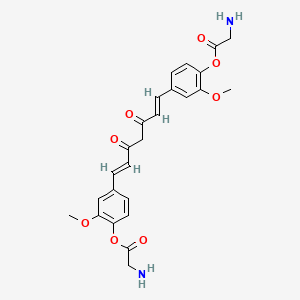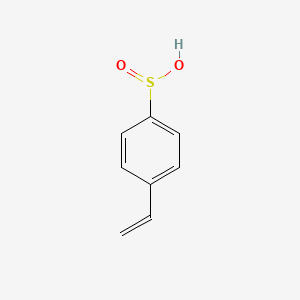
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C12H13N3O.HCl and a molecular weight of 251.71 g/mol . This compound is known for its unique structure, which includes a piperazine ring fused with a benzonitrile group. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride typically involves the cyclocondensation of appropriate starting materials under controlled conditions. . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Analyse Des Réactions Chimiques
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzonitrile group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride can be compared with other similar compounds such as:
4-(2-Oxo-1-piperazinyl)benzonitrile: This compound has a similar structure but lacks the hydrochloride group, which may affect its solubility and reactivity.
4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile: Another related compound with a methyl group attached to the piperazine ring, influencing its chemical properties.
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
2-(2-oxopiperazin-1-yl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-7-9-3-1-2-4-10(9)14-6-5-13-8-11(14)15;/h1-4,13H,5-6,8H2;1H |
Clé InChI |
YKWXQWAMILSZHU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)C2=CC=CC=C2C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)





![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
